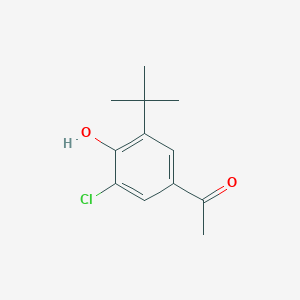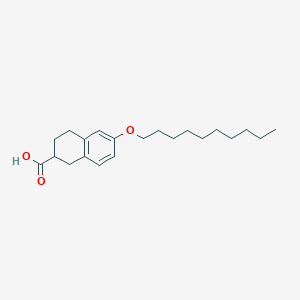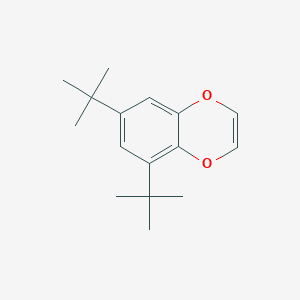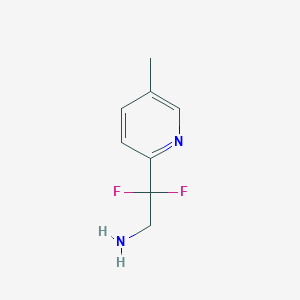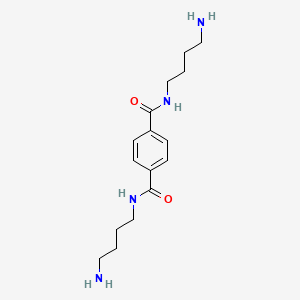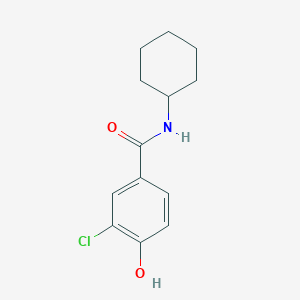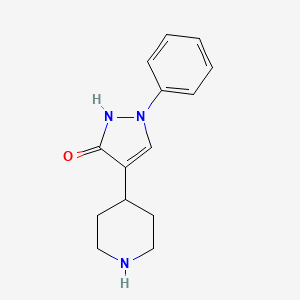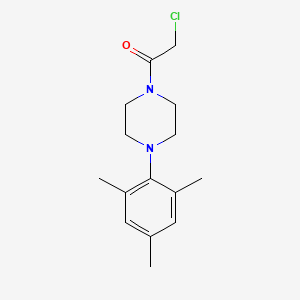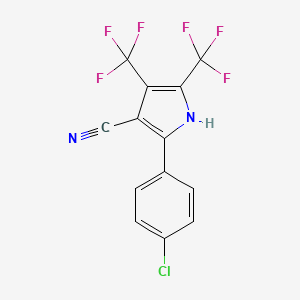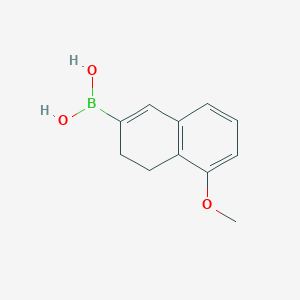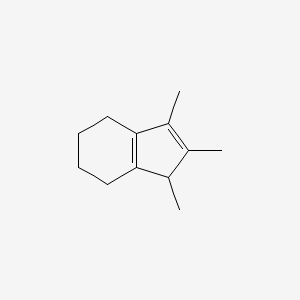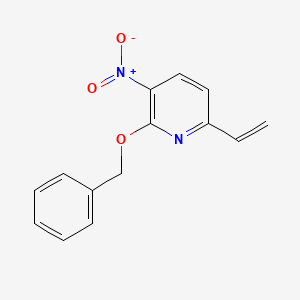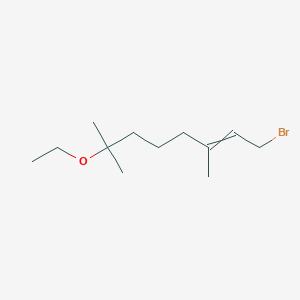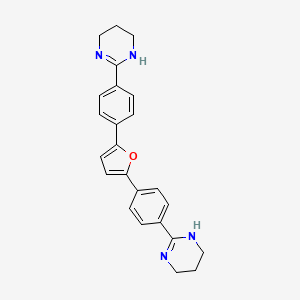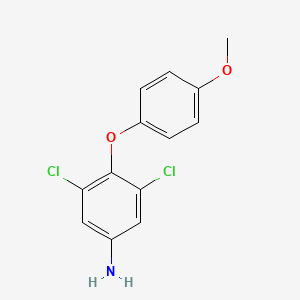
3,5-dichloro-4-(4-methoxyphenoxy)aniline
Vue d'ensemble
Description
3,5-Dichloro-4-(4-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H11Cl2NO2. It is a derivative of aniline, characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to the benzene ring. This compound is often used in the synthesis of various chemical intermediates and has applications in multiple fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-4-(4-methoxyphenoxy)aniline typically involves the nucleophilic substitution of 3,5-dichloroaniline with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalytic hydrogenation and Bamberger rearrangement are also employed to improve the efficiency and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
3,5-Dichloro-4-(4-methoxyphenoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-(4-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Comparison: 3,5-Dichloro-4-(4-methoxyphenoxy)aniline is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and reactivity. Compared to other dichloroaniline derivatives, this compound exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C13H11Cl2NO2 |
|---|---|
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
3,5-dichloro-4-(4-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H11Cl2NO2/c1-17-9-2-4-10(5-3-9)18-13-11(14)6-8(16)7-12(13)15/h2-7H,16H2,1H3 |
Clé InChI |
ARQWRBYTJWEFIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
